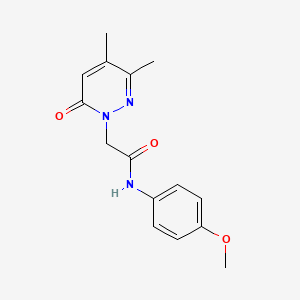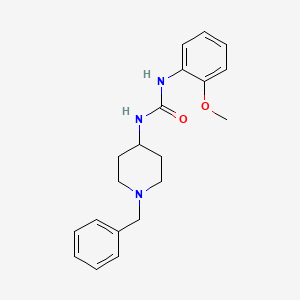
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including protein kinase C, cyclin-dependent kinase 4, and glycogen synthase kinase-3β. These enzymes play a crucial role in various cellular processes, including cell growth and division, making this compound a promising candidate for the treatment of cancer and other diseases.
作用機序
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea involves the inhibition of specific enzymes, leading to the disruption of cellular processes that are essential for cancer cell growth and division. Specifically, this compound inhibits the activity of protein kinase C, which is involved in regulating cell growth and proliferation. Additionally, it inhibits the activity of cyclin-dependent kinase 4, which is involved in the cell cycle progression. By inhibiting these enzymes, this compound can effectively inhibit cancer cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on specific enzymes, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective in inhibiting specific enzymes, making it a valuable tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high concentrations, making it essential to handle it with care in lab experiments.
将来の方向性
There are several future directions for the study of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea. One potential direction is to explore its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Additionally, future research may focus on identifying other potential targets for this compound, as well as developing new synthesis methods to improve its efficiency and yield. Overall, this compound has significant potential for scientific research and therapeutic applications, making it an exciting area of study for researchers in various fields.
合成法
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea involves the reaction of 1-benzyl-4-piperidone with 2-methoxyphenyl isocyanate in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, making it an efficient method for producing this compound.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)22-20(24)21-17-11-13-23(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFXCTLAVGDHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

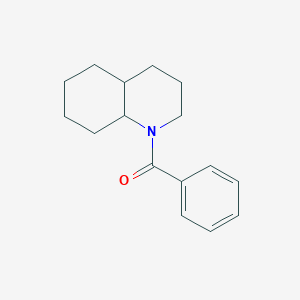
![4-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5423184.png)
![2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5423190.png)
![ethyl 4-{[(4-nitrophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5423198.png)
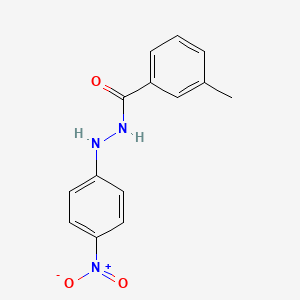
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5423215.png)
![6-(2,7-diazaspiro[4.5]dec-2-ylsulfonyl)-1,3-benzoxazol-2(3H)-one hydrochloride](/img/structure/B5423219.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B5423232.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5423240.png)
![5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5423252.png)
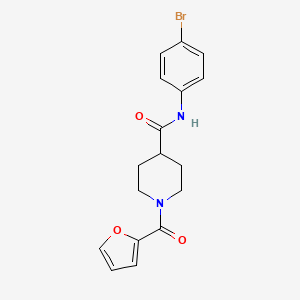
![4-benzyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5423261.png)

